Lower Critical Aggregation Concentration
In a direct head‑to‑head comparison of azobenzene‑modified isomeric tripeptides, the Gly‑Ala‑Gly‑OH‑based conjugate (AGP2) displayed a critical aggregation concentration (CAC) of 0.010 mM, which is 6.2‑fold lower than the Ala‑Gly‑Gly‑OH‑based conjugate (AGP1; CAC 0.062 mM) and 21.5‑fold lower than the Gly‑Gly‑Ala‑OH‑based conjugate (AGP3; CAC 0.215 mM) [1]. This substantially lower CAC reflects stronger intermolecular hydrogen bonding and π–π stacking interactions. Moreover, AGP2 exclusively assembled into nanoribbons, whereas AGP1 formed nanotwists and AGP3 formed nanofibers under identical conditions [1].
| Evidence Dimension | Critical Aggregation Concentration (CAC) |
|---|---|
| Target Compound Data | 0.010 mM (AGP2; Gly-Ala-Gly-OH derivative) |
| Comparator Or Baseline | AGP1 (Ala-Gly-Gly-OH derivative): 0.062 mM; AGP3 (Gly-Gly-Ala-OH derivative): 0.215 mM |
| Quantified Difference | AGP2 CAC is 6.2× lower than AGP1 and 21.5× lower than AGP3 |
| Conditions | Aqueous solution, azobenzene-modified tripeptides, 25 °C |
Why This Matters
For researchers developing self‑assembling peptide nanomaterials, the Gly‑Ala‑Gly‑OH sequence enables efficient nanostructure formation at substantially lower concentrations, reducing material costs and providing access to nanoribbon morphologies not achievable with sequence isomers.
- [1] Chen L, Feng J, Yang D, Tian F, Ye X, Qian Q, Wei S, Zhou Y. Sequence isomerism-dependent self-assembly of glycopeptide mimetics with switchable antibiofilm properties. Chem Sci. 2019;10(35):8171-8178. View Source
